molecular formula C25H31N7O2 B3145309 6-乙酰-8-环戊基-5-甲基-2-[[5-(4-甲基哌嗪-1-基)吡啶-2-基]氨基]吡啶并[2,3-d]嘧啶-7-酮 CAS No. 571189-51-0

6-乙酰-8-环戊基-5-甲基-2-[[5-(4-甲基哌嗪-1-基)吡啶-2-基]氨基]吡啶并[2,3-d]嘧啶-7-酮

货号: B3145309
CAS 编号: 571189-51-0
分子量: 461.6 g/mol
InChI 键: PBSZUBKCQUPZFE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl Palbociclib is a derivative of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6. These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting these kinases, N-Methyl Palbociclib can effectively halt the proliferation of cancer cells, making it a promising candidate for cancer therapy, particularly in hormone receptor-positive and human epidermal growth factor receptor 2-negative breast cancer .

科学研究应用

N-甲基帕博西利在科学研究中有几种应用:

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

作用机制

N-甲基帕博西利通过选择性抑制细胞周期蛋白依赖性激酶 4 和 6 来发挥其作用。这些激酶对于视网膜母细胞瘤蛋白的磷酸化至关重要,视网膜母细胞瘤蛋白允许细胞从细胞周期的 G1 期进入 S 期。 通过抑制这些激酶,N-甲基帕博西利阻止视网膜母细胞瘤蛋白的磷酸化,从而阻止细胞周期进程并抑制癌细胞增殖 .

类似化合物:

    瑞博西利: 另一种用于治疗乳腺癌的细胞周期蛋白依赖性激酶 4 和 6 抑制剂。

    阿贝西利: 与帕博西利和瑞博西利类似,它抑制细胞周期蛋白依赖性激酶 4 和 6,但具有不同的药代动力学特征。

独特性: N-甲基帕博西利因其独特的分子结构而独一无二,这使得它能够选择性抑制细胞周期蛋白依赖性激酶 4 和 6。 这种选择性使其成为一种有效的抑制剂,与其他类似化合物相比,其脱靶效应更少 .

生化分析

Biochemical Properties

6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cyclin-dependent kinases, which are essential for regulating the cell cycle . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

The molecular mechanism of action of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes, and either inhibits or activates their function. This binding often involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the compound within the enzyme’s active site. Additionally, it can lead to changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell cycle progression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one vary with different dosages in animal models. At low doses, it can effectively inhibit specific enzymes without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response.

Metabolic Pathways

6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in nucleotide synthesis, leading to changes in the availability of nucleotides for DNA replication and repair . These interactions can have downstream effects on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it may be transported into the nucleus by nuclear transport proteins, where it can exert its effects on gene expression .

Subcellular Localization

The subcellular localization of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one is critical for its activity and function. It is often directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . These localization patterns are essential for understanding the compound’s biochemical and cellular effects.

准备方法

合成路线和反应条件: N-甲基帕博西利的合成涉及几个关键步骤:

    环合反应: 2-乙酰基-2-丁烯酸甲酯和丙二腈在碱性条件下发生环合反应,生成 1,4,5,6-四氢-2-甲氧基-4-甲基-5-乙酰基-6-氧基-3-吡啶碳腈。

    取代反应: 生成的中间体在酸结合剂的存在下与卤代环戊烷反应,生成 N-环戊基-1,4,5,6-四氢-2-甲氧基-4-甲基-5-乙酰基-6-氧基-3-吡啶碳腈。

    缩合反应: 然后,该中间体与 N-[5-(1-哌嗪基)-2-吡啶基]胍发生缩合反应,生成 6-乙酰基-8-环戊基-5,8-二氢-5-甲基-2-[5-(1-哌嗪基)-2-吡啶基]氨基-吡啶并[2,3-d]嘧啶-7(6H)-酮。

    脱氢反应: 最后,该中间体使用硒酸钠脱氢,得到 N-甲基帕博西利.

工业生产方法: N-甲基帕博西利的工业生产遵循类似的合成路线,但经过优化以适应大规模生产。 这涉及使用易于获得的原料、高效的反应条件和环保工艺,以确保成本效益和可持续性 .

化学反应分析

反应类型: N-甲基帕博西利发生各种化学反应,包括:

    氧化: 涉及添加氧气或去除氢气。

    还原: 涉及添加氢气或去除氧气。

    取代: 涉及用另一个原子或原子基团取代一个原子或原子基团。

常用试剂和条件:

    氧化: 硒酸钠通常用作氧化剂。

    还原: 钯催化剂存在下的氢气。

    取代: 卤代化合物和酸结合剂。

主要产物: 这些反应形成的主要产物包括各种中间体,这些中间体对于 N-甲基帕博西利的合成至关重要 .

相似化合物的比较

    Ribociclib: Another cyclin-dependent kinase 4 and 6 inhibitor used in the treatment of breast cancer.

    Abemaciclib: Similar to Palbociclib and Ribociclib, it inhibits cyclin-dependent kinases 4 and 6 but has a different pharmacokinetic profile.

Uniqueness: N-Methyl Palbociclib is unique due to its specific molecular structure, which allows for selective inhibition of cyclin-dependent kinases 4 and 6. This selectivity makes it a potent inhibitor with fewer off-target effects compared to other similar compounds .

属性

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N7O2/c1-16-20-15-27-25(28-21-9-8-19(14-26-21)31-12-10-30(3)11-13-31)29-23(20)32(18-6-4-5-7-18)24(34)22(16)17(2)33/h8-9,14-15,18H,4-7,10-13H2,1-3H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSZUBKCQUPZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107181
Record name 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571189-51-0
Record name 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571189-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 8-cyclopentyl-6-(1-ethoxy-vinyl)-5-methyl-2-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-8H-pyrido[2,3-d]pyrimidin-7-one (237 mg, 0.48 mmol) in chloroform (5 ml) was added hydrogen chloride (2 M ethereal solution, 2.0 ml, 4.0 mmol). The reaction mixture was stirred at RT for 12 h. The solvents were evaporated and the residue was dissolved in ethanol. The ethanol was evaporated to give 6-acetyl-8-cyclopentyl-5-methyl-2-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-8H-pyrido[2,3-d]pyrimidin-7-one (239 mg, 0.52 mmol). MS (APCI+) 462 (M+1, 100); 1H NMR δ(400 MHz, DMSOd6) 10.83 (m, 2H), 9.00 (s, 1H), 8.1 (m, 1H), 7.88-7.82 (m, 2H), 5.89-5.80 (m, 1H), 3.88-3.85 (m, 2H), 3.54-3.51 (m, 2H),3.23-3.11 (m, 4H), 2.83-2.82 (m, 3H), 2.43 (s, 3H), 2.34 (s, 3H), 2.23-2.11 (m, 2H), 1.93 (br, 2H), 1.81-1.77 (m, 2H), 1.60-1.59 (m, 2H); Anal. Calc'd for C25H31N7O2, 2.70HCl, 1.05C2H5OH: C, 53.50; H, 6.63;N, 16.12. Found: C, 53.45; H, 6.47; N, 15.85.
Name
8-cyclopentyl-6-(1-ethoxy-vinyl)-5-methyl-2-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-8H-pyrido[2,3-d]pyrimidin-7-one
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (1-{6-[8-cyclopentyl-6-(1-ethoxy-vinyl)-5-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-2-ylamino]-pyridin-3-yl}-pyrrolidin-3-yl)-carbamic acid tert-butyl ester (394 mg, 0.68 mmol) in chloroform (5 ml) was added hydrogen chloride (2 M ethereal solution, 2.0 ml, 4.0 mmol). The reaction mixture was stirred at RT for 12 h. The solvents were evaporated and the residue was dissolved in ethanol. The ethanol was evaporated to give 6-acetyl-8-cyclopentyl-5-methyl-2-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-8H-pyrido[2,3-d]pyrimidin-7-one (239 mg, 0.52 mmol). MS (APCI+) 487, 391, 279 (100); 1H NMR δ(400 MHz, DMSOd6) 8.98 (s, 1H), 8.34 (br, 2H), 7.78-7.73 (m, 2H), 7.51 (br, 1H), 5.89-5.80 (m, 1H), 3.98 (br, 2H), 3.62-3.51 (m, 4H), 2.40-3.23 (m, 2H), 2.44 (s, 3H), 3.34 (s, 3H), 2.25-2.20 (m, 2H), 2.16-2.13 (m, 1H), 1.93 (br, 2H), 1.80-1.78 (m, 2H), 1.61-1.58 (m, 2H); Anal. Calc'd for C24H29N7O2, 2.10HCl, 2.85H2O, 0.45C2H5OH: C, 50.16; H, 6.68; N, 16.45; Cl−, 12.49. Found: C, 50.37; H, 6.90; N, 16.45; Cl−, 12.61.
Name
(1-{6-[8-cyclopentyl-6-(1-ethoxy-vinyl)-5-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-2-ylamino]-pyridin-3-yl}-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Quantity
394 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 2
Reactant of Route 2
6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 3
Reactant of Route 3
6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 4
Reactant of Route 4
6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 5
Reactant of Route 5
6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 6
Reactant of Route 6
6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。